molecular formula C6H2Br2F2O B8202065 3,5-Dibromo-2,4-difluorophenol

3,5-Dibromo-2,4-difluorophenol

Cat. No.: B8202065
M. Wt: 287.88 g/mol
InChI Key: DKYKWAUTGHTLDV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-difluorophenol is an organic compound with the molecular formula C6H2Br2F2O It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms attached to a benzene ring along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the bromination of 2,4-difluorophenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,4-difluorophenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones.

Scientific Research Applications

3,5-Dibromo-2,4-difluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 2,4-Dibromo-1,3,5-trifluorobenzene
  • 1,3,5-Tribromo-2,4,6-trifluorobenzene
  • 1,3-Dibromo-2,4-difluorobenzene

Comparison: 3,5-Dibromo-2,4-difluorophenol is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its chemical reactivity and biological activity

Properties

IUPAC Name

3,5-dibromo-2,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2O/c7-2-1-3(11)6(10)4(8)5(2)9/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYKWAUTGHTLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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